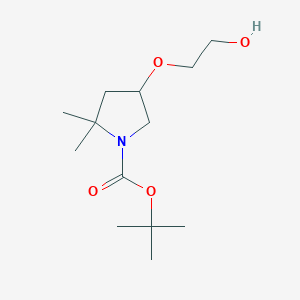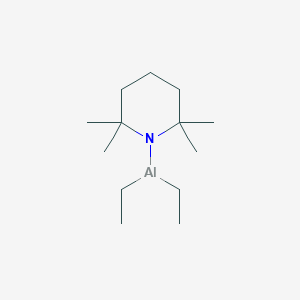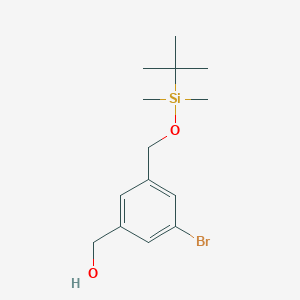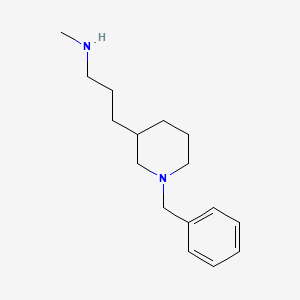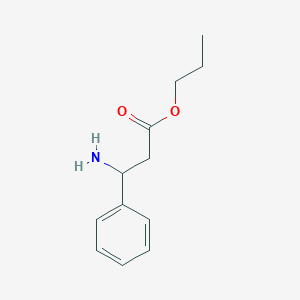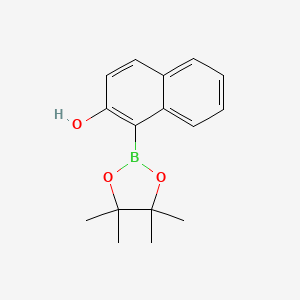
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is an organic compound characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzene, isopropyl bromide, and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Stepwise Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. Common industrial techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Radical Reactions: Radical initiators, such as azobisisobutyronitrile (AIBN), are often used in radical trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can introduce new functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethyl-1-cyclopentyl-2-trifluoromethylbenzene: This compound shares similar structural features but has a cyclopentyl group instead of an isopropyl group.
α-Trifluoromethylstyrene Derivatives: These compounds contain a trifluoromethyl group attached to a styrene backbone and are used in various synthetic applications.
Uniqueness
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in applications where these properties are desired .
Eigenschaften
Molekularformel |
C11H12ClF3 |
|---|---|
Molekulargewicht |
236.66 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13,14)15/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
QKVXYRZCRWGPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


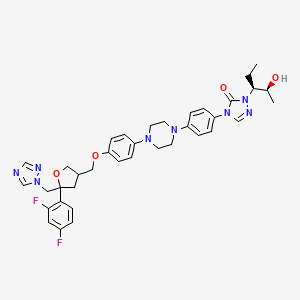
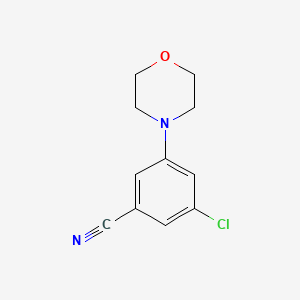
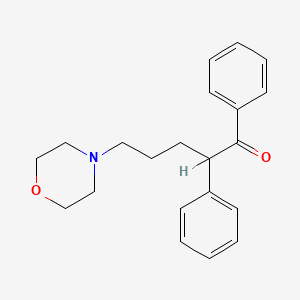
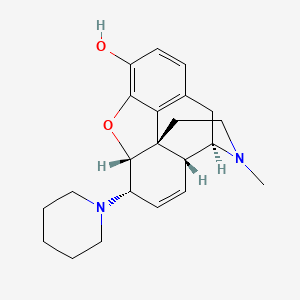
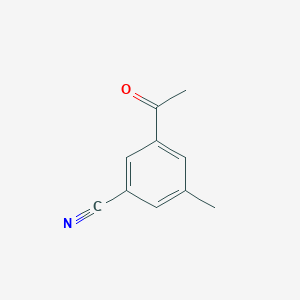
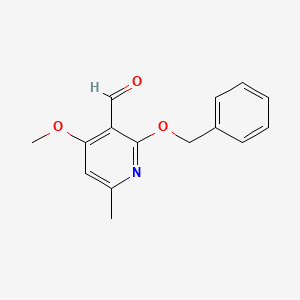

![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
